3-(1-Benzothiophen-2-yl)butanoic acid
Description
3-(1-Benzothiophen-2-yl)butanoic acid is a carboxylic acid derivative featuring a benzothiophene substituent at the 3-position of a butanoic acid backbone. Benzothiophene, a fused bicyclic aromatic system comprising a benzene and thiophene ring, imparts unique electronic and steric properties to the compound.
Properties
Molecular Formula |
C12H12O2S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-(1-benzothiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C12H12O2S/c1-8(6-12(13)14)11-7-9-4-2-3-5-10(9)15-11/h2-5,7-8H,6H2,1H3,(H,13,14) |
InChI Key |
YXJJDPPAFURSRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzothiophen-2-yl)butanoic acid typically involves the formation of the benzothiophene core followed by the introduction of the butanoic acid side chain. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of boronic acids with halides. The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzothiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzothiophene ring.
Scientific Research Applications
3-(1-Benzothiophen-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzothiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on three key aspects: synthetic routes , structural analogs , and safety profiles , derived from the provided evidence.
Structural Analogs
- H-β-(3-Benzothienyl)-D-Ala-OH (): This alanine derivative shares the benzothiophene group but differs in the carboxylic acid positioning and amino acid integration. Substitution at the 3-position of benzothiophene (vs. 2-position in the target compound) may alter electronic effects and steric interactions, impacting solubility or receptor binding .
- 3-Methyl-3-[(1-oxo-2-propen-1-yl)amino]butanoic acid (): A butanoic acid derivative with an acrylamido side chain. The absence of an aromatic system contrasts with the target compound, likely reducing aromatic stacking interactions but increasing electrophilicity at the carbonyl group .
Research Findings and Data Tables
Table 1: Structural and Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
